molecular formula C12H14ClNO3 B3011705 Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate CAS No. 38285-83-5

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate

Cat. No.: B3011705
CAS No.: 38285-83-5
M. Wt: 255.7
InChI Key: RAYMRSKOBCCGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C12H14ClNO3 and its molecular weight is 255.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis in Ionic Liquids

Butyl-3-methylimidazolium chloroaluminate ionic liquid has been used as an alternative to conventional acid catalysts in the Pechmann condensation of phenols with ethyl acetoacetate, leading to the formation of coumarin derivatives. This process is efficient even at ambient conditions, with the ionic liquid playing a dual role of solvent and Lewis acid catalyst, providing a quick and efficient route to the syntheses of coumarins (Potdar, Mohile, & Salunkhe, 2001).

Soil Microbial Communities Response

The microbial response to 2,4-Dichlorophenoxyacetic acid butyl ester, a weed control agent, in soils with different fertility levels has been studied. The herbicide affects culturable microorganisms, particularly at higher concentrations, and alters the microbial community structure in agricultural soils (Zhang, Liu, Dong, Xu, Zheng, & Li, 2010).

Esterase Activities During Development

Research on chick embryonic development has revealed the impact of external application of 2,4-D butyl ester, showing significant embryotoxic effects, alterations in the nervous system, and lipid composition changes (Cantarini, Duffard, & Duffard, 1992).

Derivatives from Marine Life

In the study of marine life, specifically the ascidian Polycarpa aurata, compounds such as butyl 2-(4-methoxyphenyl)-2-oxoacetate have been isolated and characterized. This highlights the potential for discovering novel bioactive compounds in marine organisms (Wessels, König, & Wright, 2001).

Corrosion Inhibition

Studies on corrosion inhibition of mild steel have involved compounds like 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole. Such research contributes to understanding the protection of metals against corrosion, which is essential in many industrial applications (Moretti, Guidi, & Fabris, 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “Butyl 2-(4-chloroanilino)-2-oxoacetate” is not available, related compounds like “4-Chloroaniline” are considered hazardous and require careful handling .

Future Directions

The future directions in the study of “Butyl 2-(4-chloroanilino)-2-oxoacetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as pharmaceutical sciences could be explored .

Mechanism of Action

Mode of Action

The presence of the chloroanilino group suggests potential electrophilic aromatic substitution reactions .

Action Environment

The action, efficacy, and stability of Butyl 2-(4-chloroanilino)-2-oxoacetate can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment

Properties

IUPAC Name

butyl 2-(4-chloroanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-3-8-17-12(16)11(15)14-10-6-4-9(13)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYMRSKOBCCGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.